molecular formula C6H4BrCl2N B1528205 3-Bromo-2,5-dichloro-6-methylpyridine CAS No. 1420800-44-7

3-Bromo-2,5-dichloro-6-methylpyridine

Cat. No. B1528205
CAS RN: 1420800-44-7
M. Wt: 240.91 g/mol
InChI Key: VCGADSQPTWOGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-dichloro-6-methylpyridine is a chemical compound with the molecular formula C6H4BrCl2N . It is a halogenated heterocycle .

Scientific Research Applications

Catalysis and Chemical Reactions

  • 3-Bromo-2,5-dichloro-6-methylpyridine has been used in selective amination reactions, facilitated by palladium-xantphos complexes. This process leads to the production of compounds like 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Synthesis of Complex Compounds

  • It serves as a precursor in the synthesis of complex compounds. For instance, Schiff base compounds were synthesized using 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, indicating its utility in creating structurally diverse molecules (Wang, Nong, Sht, & Qi, 2008).

Electrocatalytic Applications

  • In the field of electrocatalysis, 3-Bromo-2,5-dichloro-6-methylpyridine derivatives have been used for the electrocatalytic carboxylation of compounds like 2-amino-5-bromopyridine with CO2. This demonstrates its role in environmentally friendly chemical transformations (Feng, Huang, Liu, & Wang, 2010).

Chemical Synthesis and Ligand Preparation

  • This compound is also integral in the preparation of ligands and intermediates for further chemical synthesis. For example, 3-Bromo-2-chloro-4-methoxypyridine, a closely related derivative, has been used as a 2,3-pyridyne precursor in regioselective reactions (Walters, Carter, & Banerjee, 1992).

Pharmaceutical Intermediate Synthesis

  • Additionally, it's an important intermediate in pharmaceutical synthesis. For instance, 2-Amino-6-bromopyridine derivatives, which can be synthesized from similar compounds, are valuable in the pharmaceutical industry (Xu Liang, 2010).

Safety and Hazards

3-Bromo-2-chloro-6-methylpyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2,5-dichloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGADSQPTWOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dichloro-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,5-dichloro-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,5-dichloro-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,5-dichloro-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,5-dichloro-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,5-dichloro-6-methylpyridine
Reactant of Route 6
3-Bromo-2,5-dichloro-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.